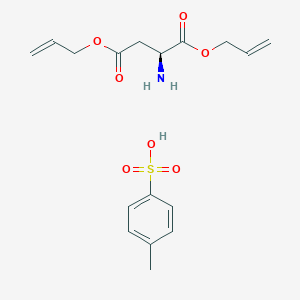

L-天冬氨酸双烯丙酯对甲苯磺酸盐

货号 B049217

CAS 编号:

125229-60-9

分子量: 385.4 g/mol

InChI 键: AOWMVHRLCZAUDM-QRPNPIFTSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt (L-AspBAPTS) is a synthetic compound used in various scientific research applications. It is a stable, non-toxic, and water-soluble compound that has been studied for its biochemical and physiological effects.

科学研究应用

- L-Aspartic acid bis-allyl ester p-toluenesulfonate salt can be used as a monomer in polymerization reactions. Its allyl groups allow for cross-linking, leading to the formation of biocompatible and biodegradable polymers. These polymers find applications in drug delivery systems, tissue engineering scaffolds, and wound healing materials .

- Researchers have explored using this compound as a building block for drug carriers. By incorporating it into polymeric nanoparticles or hydrogels, drug molecules can be encapsulated and released in a controlled manner. The biocompatibility and tunable properties of these systems make them promising for targeted drug delivery .

- L-Aspartic acid bis-allyl ester p-toluenesulfonate salt is employed in the formulation of photocurable resins. These resins can be 3D-printed or used for dental restorations. The allyl ester groups participate in photopolymerization reactions, resulting in strong and durable materials .

- The compound’s allyl functionality allows it to be grafted onto surfaces or incorporated into coatings. Researchers have explored its use in modifying biomaterial surfaces, enhancing biocompatibility, and preventing bacterial adhesion .

- By attaching imaging moieties (such as fluorescent dyes or radionuclides) to L-Aspartic acid bis-allyl ester p-toluenesulfonate salt, it can serve as a contrast agent for various imaging techniques (e.g., MRI, PET, or fluorescence imaging). These agents aid in visualizing tissues, tumors, or specific cell types .

- The compound’s carboxylic acid group can act as a ligand for metal catalysts. Researchers have explored its use in asymmetric catalysis, where it participates in enantioselective reactions. Additionally, it can serve as a chiral auxiliary in organic synthesis .

Polymer Chemistry and Materials Science

Drug Delivery Systems

Photocurable Resins and Dental Materials

Surface Modification and Coatings

Biomedical Imaging Agents

Catalysis and Organic Synthesis

属性

IUPAC Name |

bis(prop-2-enyl) (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWMVHRLCZAUDM-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C[C@@H](C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585063 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt | |

CAS RN |

125229-60-9 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

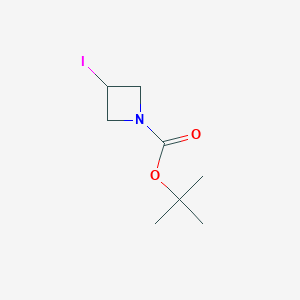

1-Boc-3-iodoazetidine

254454-54-1

![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)

![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)